![molecular formula C10H8BrNO2 B1376932 (2-(3-Bromophenyl)oxazol-4-yl)methanol CAS No. 885272-67-3](/img/structure/B1376932.png)
(2-(3-Bromophenyl)oxazol-4-yl)methanol
Overview
Description
“(2-(3-Bromophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It belongs to the class of organic compounds known as aryl-phenylketones . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-(3-Bromophenyl)oxazol-4-yl)methanol” consists of a five-membered oxazole ring attached to a 3-bromophenyl group and a methanol group . The oxazole ring contains one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis
“(2-(3-Bromophenyl)oxazol-4-yl)methanol” is a light yellow solid . It is stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Proteomics Research
The compound (2-(3-Bromophenyl)oxazol-4-yl)methanol is available for purchase as a specialty product for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or in the modification of proteins for study .
Biological Activity Evaluation
Oxazole derivatives, including (2-(3-Bromophenyl)oxazol-4-yl)methanol , have been studied for various biological activities. For instance, there has been research on honokiol derivatives bearing oxazole groups for their potential as viral entry inhibitors . Although not directly related to the compound , this suggests that similar structures could be evaluated for antiviral properties.
Synthesis of Oxazolines
Advancements in the synthesis of oxazolines are ongoing, and (2-(3-Bromophenyl)oxazol-4-yl)methanol could be a precursor or an intermediate in such synthetic processes .
Antibacterial Potential
While not directly related to (2-(3-Bromophenyl)oxazol-4-yl)methanol , oxazole derivatives have been synthesized and examined for antibacterial potential against various bacterial strains . This indicates that the compound could potentially be explored for similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(2-(3-Bromophenyl)oxazol-4-yl)methanol” and similar oxazoline-based compounds could involve exploring their potential applications in various fields such as pharmaceuticals, industrial chemistry, and polymers . Further studies could also focus on developing new synthetic methods and understanding their mechanisms of action .
properties
IUPAC Name |
[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRRDMUOTVNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743946 | |
Record name | [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Bromophenyl)oxazol-4-yl)methanol | |
CAS RN |
885272-67-3 | |
Record name | 2-(3-Bromophenyl)-4-oxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.